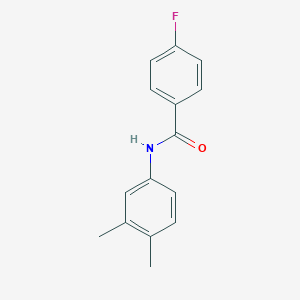
N-(3,4-dimethylphenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, along with two methyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-fluorobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
N-(3,4-dimethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(3,4-dimethylphenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(3,4-dimethylphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3,4-dimethylphenyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(3,4-dimethylphenyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(3,4-dimethylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and other applications.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGDWHKXXXZGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B412837.png)
![4-[5-(4-Bromophenyl)-2-furyl]-3-buten-2-one](/img/structure/B412838.png)
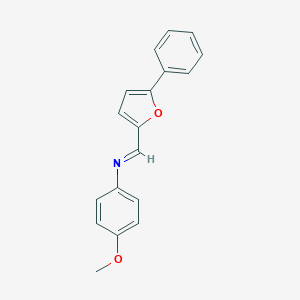
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)
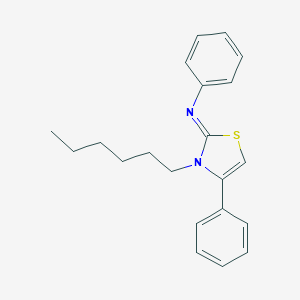
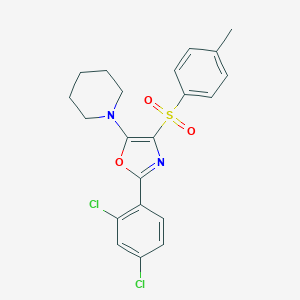
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine](/img/structure/B412847.png)
![N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B412849.png)
![2-{[4-(1,3-Benzoxazol-2-ylsulfanyl)butyl]sulfanyl}-1,3-benzoxazole](/img/structure/B412850.png)
![N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B412851.png)
![Ethyl 5-bromo-2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B412852.png)
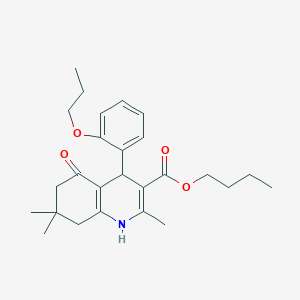
![2-[(2,4-dimethylphenyl)imino]-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412855.png)
